Methyl 2-Acetyl-3-(4-pyridyl)propanoate
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Overview
Description
Methyl 2-Acetyl-3-(4-pyridyl)propanoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of pyridine and is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds. This compound is known for its unique structure, which includes a pyridine ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetyl-3-(4-pyridyl)propanoate typically involves the reaction of 4-pyridinecarboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetyl-3-(4-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-Acetyl-3-(4-pyridyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Acetyl-3-(4-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The pyridine ring may also play a role in binding to target proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Acetyl-3-(4-pyridyl)propanoate: Unique due to its specific ester and pyridine structure.
Methyl 2-Acetyl-3-(3-pyridyl)propanoate: Similar structure but with the pyridine ring in a different position.
Ethyl 2-Acetyl-3-(4-pyridyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
WGNURLWLPCTRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=NC=C1)C(=O)OC |
Origin of Product |
United States |
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